molecular formula C16H28N2O3 B4000164 N-cyclopentyl-N'-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}succinamide

N-cyclopentyl-N'-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}succinamide

Cat. No.: B4000164
M. Wt: 296.40 g/mol
InChI Key: LPNUYNTURLPREX-TZMCWYRMSA-N
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Description

N-cyclopentyl-N'-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}succinamide is a useful research compound. Its molecular formula is C16H28N2O3 and its molecular weight is 296.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.20999276 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carbohydrates in Protein :

    • Research by Fletcher et al. (1963) in "The Biochemical Journal" discusses procedures for isolating glycopeptides and their oxidation, highlighting the role of cyclohexyl and related compounds in biochemical processes. The research delves into the intricate mechanisms involving cyclohexyl esters, which can be conceptually connected to the study of N-cyclopentyl-N'-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}succinamide (Fletcher, Marks, Marshall, & Neuberger, 1963).
  • Carbonium Ions :

    • A study by Olah et al. (1967) in the "Journal of the American Chemical Society" focuses on stable carbonium ions, including 1-methylcyclopentyl cation. This study provides insights into the stability and formation of cations related to cyclohexyl and cyclopentyl groups, which are relevant to the understanding of this compound (Olah, Bollinger, Cupas, & Lukas, 1967).
  • Synthesis of Polyfunctional Hydroxamic Acids :

    • Varaprasad, Desaraju, and Winston (1986) in "Bioorganic Chemistry" explored the synthesis of N-methylhydroxamic acids, demonstrating the manipulation and characterization of molecules with cyclohexanone derivatives. These findings contribute to the broader understanding of complex molecules like this compound (Varaprasad, Desaraju, & Winston, 1986).
  • Photochemical Addition of Secondary Alcohols to Maleimides :

    • Al-Amoudi and Vernon (1999) in the "Journal of The Chemical Society-perkin Transactions 1" investigated the photochemical addition of secondary alcohols, including cyclohexanol, to maleimides. This study highlights chemical reactions involving cyclohexyl groups, which are structurally similar to part of this compound (Al-Amoudi & Vernon, 1999).

Properties

IUPAC Name

N'-cyclopentyl-N-[[(1R,2R)-2-hydroxycyclohexyl]methyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-14-8-4-1-5-12(14)11-17-15(20)9-10-16(21)18-13-6-2-3-7-13/h12-14,19H,1-11H2,(H,17,20)(H,18,21)/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNUYNTURLPREX-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC(=O)NCC2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CNC(=O)CCC(=O)NC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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